molecular formula C20H23FN2O2 B2437196 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954046-71-0

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No.: B2437196
CAS No.: 954046-71-0
M. Wt: 342.414
InChI Key: PJDYFIVVVNZXEW-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro group, a phenylmorpholino group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with a phenyl-containing reagent under specific conditions to form the phenylmorpholino intermediate.

    Introduction of the fluoro group: The fluoro group is introduced through a fluorination reaction, which may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

    Coupling with benzamide: The final step involves the coupling of the phenylmorpholino intermediate with a benzamide derivative under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound may undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for the treatment of specific diseases.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide: This compound has a similar structure but with a different position of the fluoro group.

    N-(3-(2-phenylmorpholino)propyl)benzamide: This compound lacks the fluoro group, which may result in different chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDYFIVVVNZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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